molecular formula C11H16BrNO B13586583 4-bromo-N,N-diethyl-3-methoxyaniline

4-bromo-N,N-diethyl-3-methoxyaniline

Cat. No.: B13586583
M. Wt: 258.15 g/mol
InChI Key: UNBLNHMGAFTELR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-3-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the aromatic ring is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-3-methoxyaniline typically involves the bromination of N,N-diethyl-3-methoxyaniline. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can increase the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Bromo-N,N-diethyl-3-methoxyaniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Material Science: Utilized in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-3-methoxyaniline depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxyaniline: Lacks the diethyl groups on the nitrogen.

    N,N-Diethyl-3-methoxyaniline: Lacks the bromine atom on the aromatic ring.

    4-Bromo-N,N-diethyl-2-methoxyaniline: The methoxy group is in a different position on the aromatic ring.

Uniqueness

4-Bromo-N,N-diethyl-3-methoxyaniline is unique due to the combination of its substituents, which can influence its reactivity and binding properties. The presence of both the bromine atom and the methoxy group can enhance its electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-bromo-N,N-diethyl-3-methoxyaniline

InChI

InChI=1S/C11H16BrNO/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

UNBLNHMGAFTELR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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